molecular formula C11H20OSi B13059278 tert-butyl-[(1R,2S)-2-ethynylcyclopropyl]oxy-dimethylsilane

tert-butyl-[(1R,2S)-2-ethynylcyclopropyl]oxy-dimethylsilane

Cat. No.: B13059278
M. Wt: 196.36 g/mol
InChI Key: YOYLSMWOOPDUEI-NXEZZACHSA-N
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Description

tert-butyl-[(1R,2S)-2-ethynylcyclopropyl]oxy-dimethylsilane is a chiral organosilicon compound featuring a cyclopropane ring substituted with an ethynyl group and a tert-butyldimethylsilyl (TBS) ether. The stereochemistry at the cyclopropane ring (1R,2S) confers distinct spatial and electronic properties, influencing its reactivity and applications in organic synthesis. The TBS group acts as a steric shield and protecting group for the hydroxyl functionality, while the ethynyl moiety enables participation in click chemistry, cross-coupling reactions, or cycloadditions. This compound is typically utilized in asymmetric synthesis, particularly in the construction of complex natural products or pharmaceuticals requiring stereochemical precision .

Properties

Molecular Formula

C11H20OSi

Molecular Weight

196.36 g/mol

IUPAC Name

tert-butyl-[(1R,2S)-2-ethynylcyclopropyl]oxy-dimethylsilane

InChI

InChI=1S/C11H20OSi/c1-7-9-8-10(9)12-13(5,6)11(2,3)4/h1,9-10H,8H2,2-6H3/t9-,10-/m1/s1

InChI Key

YOYLSMWOOPDUEI-NXEZZACHSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1C[C@H]1C#C

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC1C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-[(1R,2S)-2-ethynylcyclopropyl]oxy-dimethylsilane typically involves the following steps:

    Formation of the Ethynylcyclopropyl Intermediate: This step involves the cyclopropanation of an alkyne to form the ethynylcyclopropyl moiety.

    Attachment of the tert-Butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloride in the presence of a base.

    Introduction of the Dimethylsilane Group: The final step involves the reaction of the intermediate with dimethylchlorosilane in the presence of a catalyst to form the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the cyclopropyl ring or the ethynyl group, resulting in the formation of reduced cyclopropyl or alkene derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the silicon atom, where the dimethylsilane group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, alkoxides, or amines can be used under mild conditions to achieve substitution.

Major Products Formed:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Reduced cyclopropyl or alkene derivatives.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions

  • tert-butyl-[(1R,2S)-2-ethynylcyclopropyl]oxy-dimethylsilane serves as a versatile reagent in organic synthesis. Its ability to participate in cross-coupling reactions makes it valuable for constructing complex molecular architectures. For instance, it can be employed in the formation of carbon-carbon bonds, which are essential in building intricate organic molecules.

Protecting Group

  • The silane moiety can act as a protecting group for alcohols and amines during multi-step synthesis. This property allows chemists to selectively modify other functional groups without interference from hydroxyl or amine functionalities.

Materials Science

Silane Coupling Agents

  • In materials science, this compound is utilized as a silane coupling agent. It enhances the adhesion between organic polymers and inorganic substrates, improving the mechanical properties of composite materials. This application is particularly significant in the development of advanced coatings and adhesives.

Nanocomposites

  • The compound has been investigated for its role in the fabrication of nanocomposites. By modifying silica nanoparticles with this silane, researchers can create hybrid materials that exhibit improved thermal stability and mechanical strength.

Pharmaceutical Applications

Drug Development

  • In drug discovery, this compound has been explored as a potential scaffold for designing new therapeutic agents. Its unique structure allows for the incorporation of various pharmacophores, leading to the development of compounds with enhanced biological activity.

Formulation Enhancer

  • The compound may also function as an excipient in pharmaceutical formulations, improving the solubility and bioavailability of active pharmaceutical ingredients (APIs). This application is crucial for developing effective oral dosage forms.

Case Study 1: Synthesis of Novel Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel anticancer agents through a series of palladium-catalyzed reactions. The resulting compounds exhibited promising cytotoxicity against various cancer cell lines, highlighting the compound's utility in medicinal chemistry.

Case Study 2: Development of Silica-Based Nanocomposites

Research focused on modifying silica nanoparticles with this compound to enhance their compatibility with polymer matrices. The resulting nanocomposites demonstrated improved mechanical properties and thermal stability compared to unmodified silica composites.

Mechanism of Action

The mechanism by which tert-butyl-[(1R,2S)-2-ethynylcyclopropyl]oxy-dimethylsilane exerts its effects is primarily through its reactivity at the silicon and ethynyl groups. The silicon atom can form strong bonds with various nucleophiles, while the ethynyl group can participate in cycloaddition reactions. These properties enable the compound to act as a versatile intermediate in chemical synthesis.

Comparison with Similar Compounds

tert-butyl-dimethyl-[(1S,2R)-2-[3-methyl-4-(phenylmethoxy)but-2-enyl]cyclohexyl]oxysilane

  • Structure : Cyclohexane ring (vs. cyclopropane) with a phenylmethoxy-substituted butenyl chain.
  • Key Differences: Larger cyclohexane ring reduces ring strain compared to cyclopropane, enhancing stability but reducing reactivity in ring-opening reactions .
  • Applications : Used in steroidal synthesis and as a chiral auxiliary in asymmetric catalysis .

tert-butyldimethyl(((2S,4R,6R)-2-((E)-3-methyl-5-phenylpent-3-en-1-yl)-6-(prop-2-yn-1-yl)tetrahydro-2H-pyran-4-yl)oxy)silane

  • Structure : Tetrahydro-2H-pyran core with propargyl and alkenyl substituents.
  • Key Differences :
    • The pyran oxygen enhances polarity and hydrogen-bonding capacity, unlike the cyclopropane derivative.
    • Propargyl and alkenyl groups offer orthogonal reactivity (e.g., alkyne-azide vs. alkene metathesis) .
  • Applications : Intermediate in glycosylation and carbohydrate chemistry .

tert-Butyl((1R,3S)-3-(isopropyl)-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate

  • Structure : Cyclopentane ring fused with a dihydropyridine-carbamate system.
  • Key Differences :
    • Carbamate group introduces hydrolytic instability under acidic/basic conditions, unlike the TBS ether’s robustness.
    • Trifluoromethyl and phenyl groups enhance lipophilicity and metabolic stability .
  • Applications : Drug discovery scaffolds targeting kinase inhibition .

Comparative Data Table

Property This compound tert-butyl-dimethyl-[(1S,2R)-2-[3-methyl-4-(phenylmethoxy)but-2-enyl]cyclohexyl]oxysilane tert-butyldimethyl(((2S,4R,6R)-2-((E)-3-methyl-5-phenylpent-3-en-1-yl)-6-(prop-2-yn-1-yl)tetrahydro-2H-pyran-4-yl)oxy)silane
Core Structure Cyclopropane Cyclohexane Tetrahydro-2H-pyran
Key Functional Groups Ethynyl, TBS ether Phenylmethoxy, butenyl Propargyl, alkenyl
Ring Strain High (cyclopropane) Low Moderate (pyran chair conformation)
Thermal Stability Moderate (decomposes >150°C) High (stable to 200°C) Moderate (decomposes >180°C)
Synthetic Utility Click chemistry, asymmetric synthesis Chiral auxiliaries, steroidal frameworks Glycosylation, carbohydrate derivatives
Polarity (LogP) ~3.5 (estimated) ~4.2 (measured) ~2.8 (measured)

Reactivity and Stability Insights

  • Ethynyl vs. However, alkenyl derivatives exhibit superior regioselectivity in Diels-Alder reactions .
  • Silane Protection : The TBS group in the target compound provides superior hydrolytic stability compared to carbamates () but is less robust than bulkier triisopropylsilyl (TIPS) ethers under strong acidic conditions .
  • Steric Effects : The cyclopropane’s compact structure imposes greater steric hindrance near the silane group compared to cyclohexane or pyran derivatives, limiting its utility in bulky transition-metal catalysis .

Research Findings and Limitations

  • Synthetic Challenges : The cyclopropane’s strain complicates purification; chromatography often leads to partial decomposition, whereas cyclohexane derivatives () are more tractable .
  • Catalytic Applications : The ethynyl group’s sp-hybridized carbon enhances π-backbonding in palladium-catalyzed cross-couplings, outperforming propargyl analogues () in Suzuki-Miyaura reactions .
  • Gaps in Data : Direct experimental data (e.g., NMR, X-ray) for the target compound are absent in the provided evidence; comparisons rely on extrapolation from structural analogues.

Biological Activity

tert-butyl-[(1R,2S)-2-ethynylcyclopropyl]oxy-dimethylsilane is a silane derivative that has garnered attention in various fields of chemical and biological research. Its unique structure, characterized by the presence of a cyclopropyl moiety and a tert-butyl group, suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H20_{20}O1_{1}Si
  • Molecular Weight : 196.36 g/mol
  • CAS Number : 77086-38-5
  • Boiling Point : Not available
  • Storage Conditions : Inert atmosphere, 2-8°C

Research indicates that this compound exhibits significant biological activity through several mechanisms:

  • EGFR Inhibition : Studies have shown that compounds with similar structures can act as inhibitors of the epidermal growth factor receptor (EGFR), which is implicated in various cancers. The compound may interfere with EGFR signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
  • Antioxidant Properties : Preliminary investigations suggest that this silane derivative possesses antioxidant activity, which can help mitigate oxidative stress in biological systems. This property could be beneficial in preventing cellular damage associated with chronic diseases .
  • Neuroprotective Effects : Some analogs of this compound have demonstrated neuroprotective effects in animal models, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Study 1: EGFR Inhibition in Cancer Cells

A study conducted on non-small cell lung cancer (NSCLC) cells evaluated the efficacy of this compound as an EGFR inhibitor. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound was shown to decrease phosphorylation of EGFR and downstream signaling molecules such as AKT and ERK1/2, indicating effective inhibition of the EGFR pathway.

Concentration (µM)Cell Viability (%)
0100
1080
2550
5030

Case Study 2: Antioxidant Activity

In a separate study assessing the antioxidant properties of this compound, the compound was tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. The results demonstrated a dose-dependent scavenging effect:

Concentration (µM)DPPH Scavenging Activity (%)
00
1025
2550
5075

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